Celangulin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

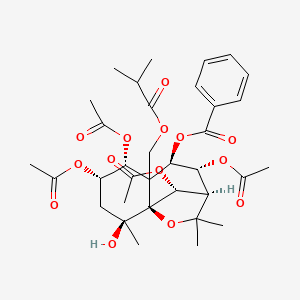

Celangulin III is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus This compound is part of a group of insecticidal sesquiterpenoids known for their potent biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Celangulin III involves multiple steps, starting from the extraction of raw materials from Celastrus angulatus. The compound is typically isolated using chromatographic techniques, followed by structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves the extraction of the compound from the plant material, which is then purified and processed. Advances in synthetic biology and chemical engineering are being explored to enhance the yield and efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Celangulin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products: The major products formed from these reactions include various ester derivatives of this compound, which have been shown to possess enhanced insecticidal activities .

Scientific Research Applications

Celangulin III has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying sesquiterpene polyol esters and their chemical properties.

Biology: Investigated for its role in plant defense mechanisms and its interactions with insect pests.

Industry: Utilized in the formulation of botanical pesticides for agricultural use

Mechanism of Action

Celangulin III exerts its effects primarily through the inhibition of Na+/K±ATPase activity in insect midgut cells. This inhibition disrupts ion balance and cellular homeostasis, leading to the death of the insect. The compound targets the V-ATPase H subunit, affecting the transmembrane potential and nutrient transport mechanisms in the midgut cells of lepidopteran larvae .

Comparison with Similar Compounds

Celangulin II: Another sesquiterpene polyol ester from Celastrus angulatus with similar insecticidal properties.

Celangulin IV: Shares structural similarities with Celangulin III but differs in its esterification pattern.

Celangulin V: Known for its potent insecticidal activity and used as a lead compound for developing new insecticides

Uniqueness: this compound is unique due to its specific esterification pattern, which contributes to its distinct biological activity. Its ability to inhibit Na+/K±ATPase with high specificity makes it a valuable compound for developing targeted insecticidal agents .

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activity make it a valuable subject of study for researchers aiming to develop new, environmentally friendly insecticides.

Properties

CAS No. |

144379-42-0 |

|---|---|

Molecular Formula |

C34H44O14 |

Molecular Weight |

676.7 g/mol |

IUPAC Name |

[(1S,2S,4S,5R,7R,8R,9R,12R)-4,5,8,12-tetraacetyloxy-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |

InChI |

InChI=1S/C34H44O14/c1-17(2)29(39)42-16-33-26(45-20(5)37)23(43-18(3)35)15-32(9,41)34(33)27(46-21(6)38)24(31(7,8)48-34)25(44-19(4)36)28(33)47-30(40)22-13-11-10-12-14-22/h10-14,17,23-28,41H,15-16H2,1-9H3/t23-,24+,25+,26-,27+,28-,32-,33?,34-/m0/s1 |

InChI Key |

ARLOYSQKSCYUOB-CZEMSBAUSA-N |

Isomeric SMILES |

CC(C)C(=O)OCC12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)

![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)

![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)

![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)